1-Cyclopentyl-4-isonicotinoylpiperazine
Description
1-Cyclopentyl-4-isonicotinoylpiperazine is a piperazine derivative characterized by a cyclopentyl group at the 1-position and an isonicotinoyl moiety (pyridine-4-carbonyl) at the 4-position of the piperazine ring.
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C15H21N3O/c19-15(13-5-7-16-8-6-13)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12H2 |
InChI Key |
XRVMTNYFUMUUTF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Cyclopentyl and cyclohexyl substituents (e.g., MT-45) increase lipophilicity compared to aromatic groups like benzhydryl (Cyclizine) or nitrophenyl .
- Pharmacological Profiles: Cyclizine’s benzhydryl group confers antihistaminergic activity, while MT-45’s diphenylethyl moiety mimics opioid ligands . The target compound’s isonicotinoyl group may target nicotinic acetylcholine receptors or kinase enzymes.
Pharmacological and Toxicological Data
- MT-45 : Shows µ-opioid receptor agonism (EC₅₀ = 34 nM) but causes severe toxicity (hepatic/renal damage) in humans .
- Cyclizine : Binds to H₁ histamine receptors (Ki = 8.2 nM) and is used for motion sickness .
- 1-(4-Chlorophenyl)piperazine : Psychoactive metabolite of trazodone; acts as a serotonin receptor agonist (5-HT₂C Ki = 120 nM) .
- This compound: No direct data available, but its isonicotinoyl group resembles isoniazid (antitubercular agent), suggesting possible enzymatic inhibition.
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